![molecular formula C5H9O2P B13562356 3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide CAS No. 78088-62-7](/img/structure/B13562356.png)
3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-oxa-3lambda5-phosphabicyclo[310]hexane 3-oxide is a unique organophosphorus compound characterized by its bicyclic structure, which includes both phospholane and oxirane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide typically involves the reaction of 3-phospholene 1-oxides with organic peroxy acids. The reaction proceeds smoothly with the double bonds of 3-phospholene 1-oxides, leading to the formation of the desired bicyclic structure . The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted phosphine oxides. These products can have different physical and chemical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways involving phosphorus-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecules. This modulation can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying and manipulating biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phospholene 1-oxides: These compounds share a similar phosphorus-containing ring structure but lack the oxirane ring.
Epoxyphospholane oxides: These compounds have a similar bicyclic structure but differ in the arrangement of the rings and functional groups.
Uniqueness
3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide is unique due to its combination of phospholane and oxirane rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
Eigenschaften
CAS-Nummer |
78088-62-7 |
|---|---|
Molekularformel |
C5H9O2P |
Molekulargewicht |
132.10 g/mol |
IUPAC-Name |
3-methyl-6-oxa-3λ5-phosphabicyclo[3.1.0]hexane 3-oxide |
InChI |
InChI=1S/C5H9O2P/c1-8(6)2-4-5(3-8)7-4/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
CANJRMOZHXYICM-UHFFFAOYSA-N |
Kanonische SMILES |
CP1(=O)CC2C(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)
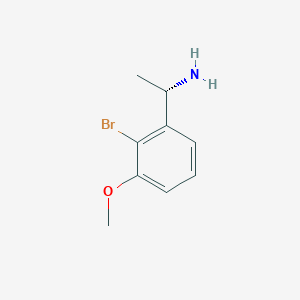
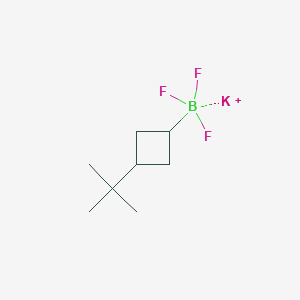
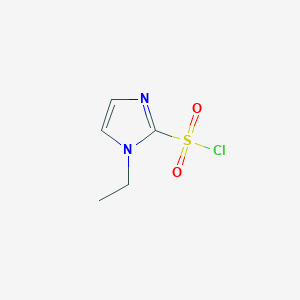
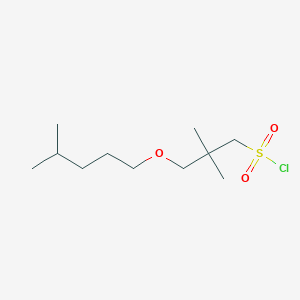
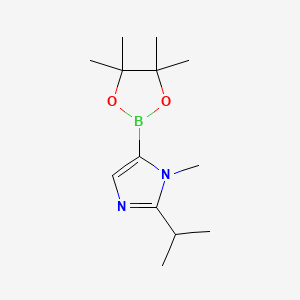
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)
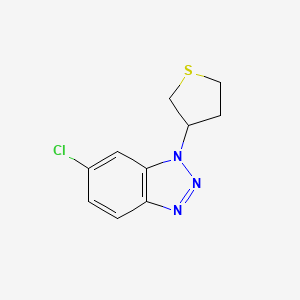
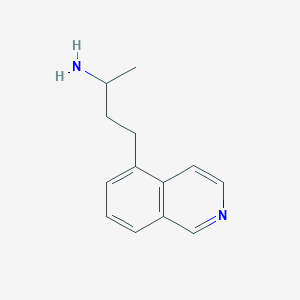
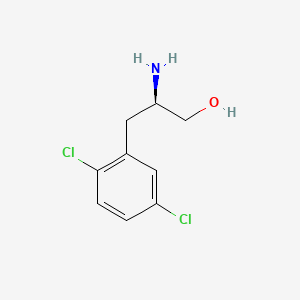

![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
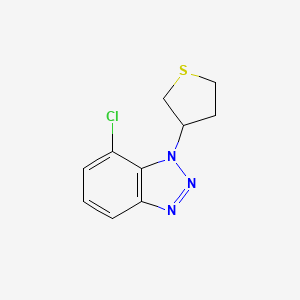
![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
